2,2-Dimethyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanal
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Overview
Description
2,2-Dimethyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanal is an organic compound featuring a thiadiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanal typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethylpropanal with a thiadiazole derivative in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2,2-Dimethyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanal involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
2,2-Dimethyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanol: A similar compound with an alcohol group instead of an aldehyde group.
2,2-Dimethyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid: A carboxylic acid derivative of the compound.
Uniqueness: 2,2-Dimethyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanal is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its versatility makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C8H12N2OS |
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Molecular Weight |
184.26 g/mol |
IUPAC Name |
2,2-dimethyl-3-(4-methylthiadiazol-5-yl)propanal |
InChI |
InChI=1S/C8H12N2OS/c1-6-7(12-10-9-6)4-8(2,3)5-11/h5H,4H2,1-3H3 |
InChI Key |
OUTUPOHSYYOXHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)CC(C)(C)C=O |
Origin of Product |
United States |
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